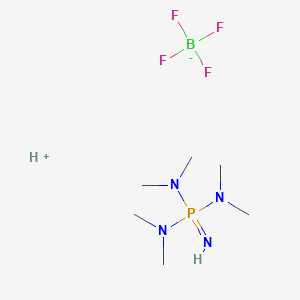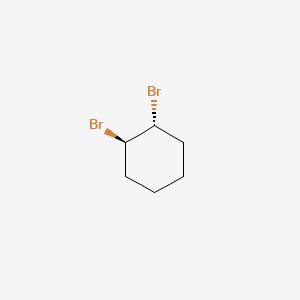
trans-1,2-Dibromocyclohexane
Vue d'ensemble
Description
Trans-1,2-Dibromocyclohexane is a chemical compound with the molecular formula C6H10Br2 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Trans-1,2-Dibromocyclohexane can be synthesized from Methanol and Cyclohexene .Molecular Structure Analysis
The molecular structure of trans-1,2-Dibromocyclohexane consists of a cyclohexane ring with two bromine atoms attached at the 1 and 2 positions . The trans configuration indicates that the two bromine atoms are on opposite sides of the cyclohexane ring .Chemical Reactions Analysis
Trans-1,2-Dibromocyclohexane can participate in various chemical reactions. For instance, it can undergo an electrophilic addition reaction with bromine . The reaction is characterized by the polarization of the bromine molecule by the approaching π bond in the cyclohexane .Physical And Chemical Properties Analysis
Trans-1,2-Dibromocyclohexane is a colorless to light yellow liquid . It has a molecular weight of 241.952 Da . The boiling point is 145°C at 133 hPa .Applications De Recherche Scientifique
Photoelectron Spectroscopy Analysis : The HeI photoelectron spectrum of trans-1,2-dibromocyclohexane was recorded to understand the interactions between the lone pair orbitals of the two bromine atoms in the molecule, providing insights into molecular orbital theory (Chau & Mcdowell, 1976).
Electrochemical Study in Dehalogenation : A study focused on the electrochemical dehalogenation of trans-1,2-dibromocyclohexane using a family of cobaloximes. This research contributes to understanding the kinetics of dehalogenation processes, which is crucial in various chemical synthesis and environmental applications (Pizarro et al., 2022).
Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis : NMR spectroscopy was used to investigate the conformational features of several substituted trans-1,2-dibromocyclohexanes. This kind of study is fundamental in understanding molecular structure and behavior (Barili et al., 1972).
Thermal Equilibration Study : Research on the kinetics of thermal equilibration of substituted trans-1,2-dibromocyclohexanes, including the measurement of activation parameters, provides valuable data for chemical synthesis and reaction mechanisms (Barili et al., 1972).
Catalysis Research : Studies involving cis-1,2-Cyclohexanediol and trans-1,2-cyclohexanediol in Cu-catalyzed cross-coupling reactions highlight the importance of trans-1,2-dibromocyclohexane in catalysis, particularly in the synthesis of biologically important compounds (Kabir et al., 2010).
Optical Activity Studies in Organic Chemistry : The study of optically active trans-1,2-dibromocyclohexanes aids in understanding chiral compounds, which are critical in pharmaceuticals and organic synthesis (Nohira et al., 1970).
Solvent Effect Studies : Research into the solvent effects on the conformational equilibrium of trans-1,2-dibromocyclohexane using techniques like dipole moment analysis is essential for understanding solvent-solute interactions, which has implications in various chemical processes (Dionísio et al., 2010).
Propriétés
IUPAC Name |
(1R,2R)-1,2-dibromocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHKZKWKJNOTE-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225304 | |
| Record name | trans-1,2-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear slightly yellow liquid; [Acros Organics MSDS] | |
| Record name | trans-1,2-Dibromocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
trans-1,2-Dibromocyclohexane | |
CAS RN |
7429-37-0 | |
| Record name | trans-1,2-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7429-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,2-Dibromocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Dibromocyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-1,2-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-dibromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-3-oxo-3-[(phenylmethyl)amino]propyl]-L-le](/img/no-structure.png)
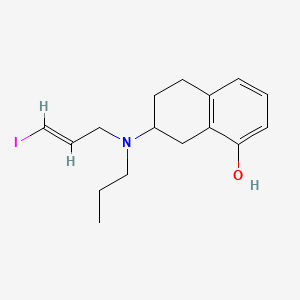
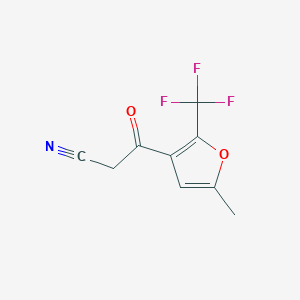
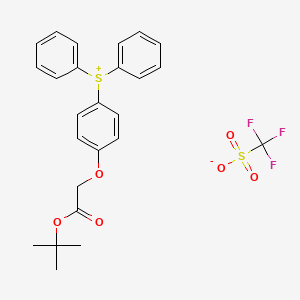
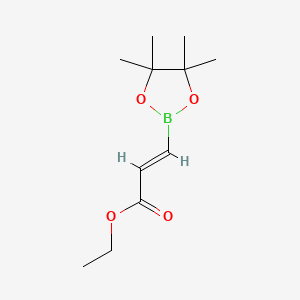
![N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1142868.png)
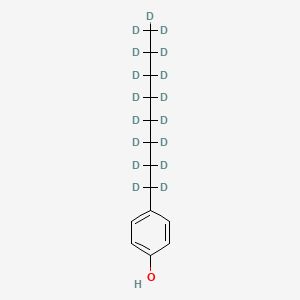
![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)
